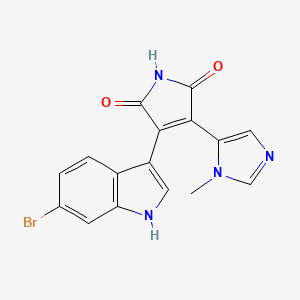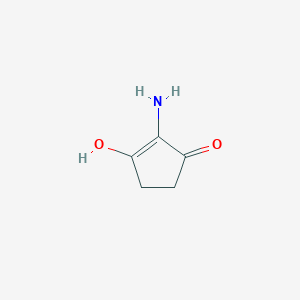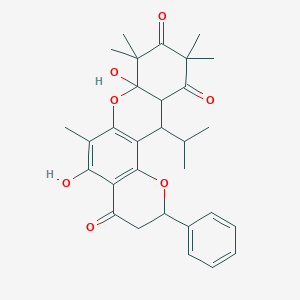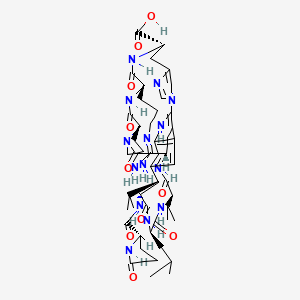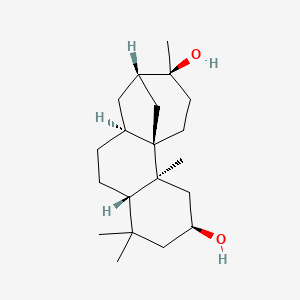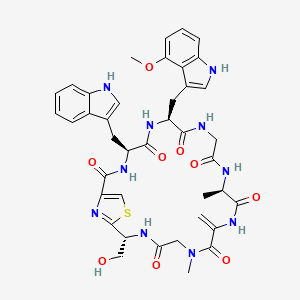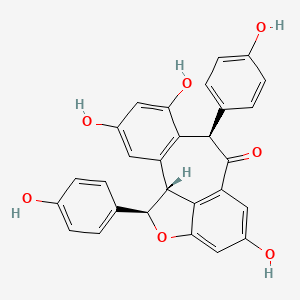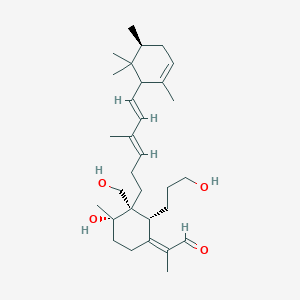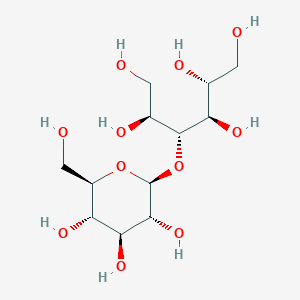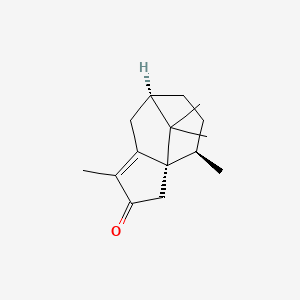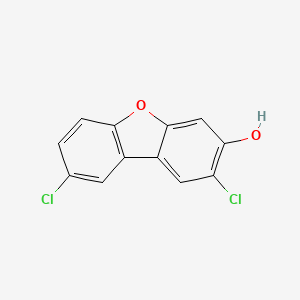
2,8-Dichloro-3-dibenzofuranol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxy-2,8-dichlorodibenzofuran is a member of the class of dibenzofurans that is dibenzo[b,d]furan substituted by chloro groups at positions 2 and 8 and a hydroxy group at position 3. It is a member of dibenzofurans, an organochlorine compound and a member of phenols. It derives from a hydride of a dibenzofuran.
Aplicaciones Científicas De Investigación
Mechanisms of PCDD/Fs Formation and Destruction
One significant area of research involves the formation, chlorination, dechlorination, and destruction of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs). These compounds, similar in structure to "2,8-Dichloro-3-dibenzofuranol", are known for their toxicity and environmental persistence. A review by Altarawneh et al. (2009) delves into the mechanisms governing these processes, highlighting the complexity of the pathways involved, including both homogeneous and heterogeneous routes. The chlorination patterns of precursors play a crucial role in the final congener profiles of PCDD/F emissions, suggesting a need for further theoretical and experimental investigations (Altarawneh et al., 2009).
Environmental and Health Effects of Halogenated Compounds
Research on the environmental and health effects of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), as reviewed by Birnbaum, Staskal, and Diliberto (2003), provides insight into the toxicity profiles of halogenated compounds, which are structurally similar to "2,8-Dichloro-3-dibenzofuranol". These compounds, like their chlorinated counterparts, pose significant environmental and health risks, emphasizing the importance of understanding exposure and toxicological effects (Birnbaum, Staskal, & Diliberto, 2003).
Aquatic Environmental Impact and Parabens
The occurrence, fate, and behavior of parabens in aquatic environments, as reviewed by Haman et al. (2015), while not directly related to "2,8-Dichloro-3-dibenzofuranol", share the context of environmental persistence and potential for endocrine disruption. This review sheds light on the challenges of managing compounds with phenolic structures in water bodies, relevant to understanding the environmental behavior of a wide range of synthetic organic compounds (Haman et al., 2015).
Minimization of Dioxin Emissions in Waste Incineration
Efforts to minimize dioxins, including PCDDs and PCDFs, in municipal solid waste (MSW) incineration are crucial for reducing environmental contamination. A review by Mckay (2002) explores methods to reduce dioxin formation, emphasizing the role of combustion conditions and the importance of advanced MSW combustion systems in minimizing emissions. This research is relevant for understanding strategies to manage and reduce the environmental impact of halogenated compounds (Mckay, 2002).
Propiedades
Número CAS |
112699-86-2 |
|---|---|
Nombre del producto |
2,8-Dichloro-3-dibenzofuranol |
Fórmula molecular |
C12H6Cl2O2 |
Peso molecular |
253.08 g/mol |
Nombre IUPAC |
2,8-dichlorodibenzofuran-3-ol |
InChI |
InChI=1S/C12H6Cl2O2/c13-6-1-2-11-7(3-6)8-4-9(14)10(15)5-12(8)16-11/h1-5,15H |
Clave InChI |
JJGRAQAFEHZQKC-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)C3=CC(=C(C=C3O2)O)Cl |
SMILES canónico |
C1=CC2=C(C=C1Cl)C3=CC(=C(C=C3O2)O)Cl |
Otros números CAS |
112699-86-2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



